1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-N-(3-methoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-N-(3-methoxypropyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5S/c1-15-21-19(23(28)24-10-4-11-31-2)13-20(16-5-7-18(32-3)8-6-16)25-22(21)27(26-15)17-9-12-33(29,30)14-17/h5-8,13,17H,4,9-12,14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBNZMXWLBHBGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NCCCOC)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-N-(3-methoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. Its unique structural features suggest significant biological activity, particularly in the realms of anticancer and neuropharmacological effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Structural Characteristics
This compound is characterized by a pyrazolo[3,4-b]pyridine core , which is known for its diverse biological activities. The presence of various functional groups, including a dioxidotetrahydrothiophenyl moiety and methoxyphenyl substituents, enhances its lipophilicity and may influence its interaction with biological targets.
The mechanism of action primarily involves the compound's interaction with specific molecular targets, including G protein-gated inwardly rectifying potassium (GIRK) channels . These interactions can modulate cellular signaling pathways, leading to various biological effects.
Anticancer Activity
Recent studies have evaluated the anticancer potential of pyrazolo[3,4-b]pyridine derivatives, including this compound. Notably:
- Compound 9a , a derivative closely related to our compound, exhibited significant anticancer activity with an IC50 value of 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM) .
- The mechanism involved cell cycle arrest at the S phase and induction of apoptosis in cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 9a | HeLa | 2.59 | Cell cycle arrest at S phase |
| Doxorubicin | HeLa | 2.35 | Standard chemotherapy agent |
Neuropharmacological Effects
The compound has shown promise as an activator of GIRK channels, which are implicated in various neurological processes. This activation can lead to neuroprotective effects and modulation of neuronal excitability.
Case Studies
A recent study highlighted the efficacy of pyrazolo[3,4-b]pyridine derivatives in treating various cancers:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-b]Pyridine Carboxamides (Core Structure Analogs)
Compounds sharing the pyrazolo[3,4-b]pyridine core but differing in substituents ():
| Compound Name (CAS) | R1 (Position 1) | R6 (Position 6) | Carboxamide Side Chain |
|---|---|---|---|
| Target Compound | 1,1-Dioxidotetrahydrothiophen-3-yl | 4-Methoxyphenyl | N-(3-Methoxypropyl) |
| 1005573-28-3 | Cyclopropyl | 1,3-Dimethyl-1H-pyrazol-4-yl | Trifluoromethyl |
| 1006329-03-8 | Cyclopropyl | Phenyl | N-[1-(2-Methylbenzyl)-1H-pyrazol-4-yl] |
Key Observations :
- R1 Substituents : The target’s sulfone group (vs. cyclopropyl or trifluoromethyl) may improve aqueous solubility and metabolic stability due to reduced lipophilicity .
- R6 Groups : The 4-methoxyphenyl group (target) balances lipophilicity and electronic effects compared to pyrazole (1005573-28-3) or phenyl (1006329-03-8) substituents.
- Carboxamide Side Chains : The target’s methoxypropyl chain likely enhances solubility over aromatic or trifluoromethyl groups, which are prone to oxidative metabolism .
Dihydropyridine Derivatives (Different Core, Similar Substituents)
highlights 1,4-dihydropyridines (e.g., AZ331, AZ257) with methoxyphenyl and carboxamide groups:
| Compound ID | Core Structure | Key Substituents | Functional Impact |
|---|---|---|---|
| AZ331 | 1,4-Dihydropyridine | 4-Methoxyphenyl, 2-furyl, thioether linkage | Flexible core; redox-active dihydropyridine |
| Target | Pyrazolo[3,4-b]pyridine | Rigid fused-ring system | Enhanced binding affinity via planar structure |
Comparison :
- Electron-Donating Groups : Both classes utilize methoxyphenyl substituents, but the thioether in AZ331 may confer susceptibility to oxidation compared to the target’s sulfone .
Tetrahydroimidazo[1,2-a]Pyridines (Heterocyclic Analogs)
describes diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine dicarboxylate, sharing a nitrophenyl group with the target’s methoxyphenyl:
Impact of Substituents :
- 4-Methoxyphenyl vs. 4-Nitrophenyl : The target’s methoxy group enhances electron density, favoring interactions with hydrophobic pockets, while nitrophenyl groups may induce steric hindrance or metabolic instability .
- Carboxamide vs. Ester : The target’s carboxamide is less prone to hydrolysis than esters, improving oral bioavailability .
Q & A
Q. What spectroscopic methods are recommended to confirm the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For purity assessment, combine NMR with Thin-Layer Chromatography (TLC) to monitor reaction intermediates and final products. Quantitative analysis of impurities can be performed using HPLC coupled with UV-Vis detection. The tetrahydrothiophene and pyrazolo-pyridine moieties exhibit distinct NMR shifts (e.g., sulfone groups at δ ~3.5 ppm in ¹H NMR; pyrazole carbons at δ ~150 ppm in ¹³C NMR) .
Q. How can researchers optimize the synthetic route for this compound?
The synthesis involves multi-step reactions, including nucleophilic substitution and condensation. Key steps:
- Step 1: Formation of the pyrazolo-pyridine core via cyclization under acidic conditions (e.g., H₂SO₄ in ethanol at 80°C).
- Step 2: Introduction of the 1,1-dioxidotetrahydrothiophen-3-yl group via nucleophilic substitution (K₂CO₃, DMF, 60°C).
- Step 3: Amide coupling using EDCI/HOBt to attach the N-(3-methoxypropyl) group. Optimize yields by adjusting reaction time (monitored via TLC) and solvent polarity (e.g., DMF for solubility of bulky intermediates) .
Q. What are the primary challenges in characterizing this compound’s stability under physiological conditions?
Hydrolytic degradation of the sulfone and amide groups is a concern. Perform accelerated stability studies:
- Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 48 hours.
- Monitor degradation via LC-MS to identify byproducts (e.g., cleavage of the tetrahydrothiophene ring or demethylation of methoxy groups). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .
Advanced Research Questions
Q. How can computational modeling predict this compound’s binding affinity to kinase targets?
Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate interactions with kinases (e.g., JAK2 or PIM1). Key parameters:
- Binding pockets: The pyrazolo-pyridine core aligns with ATP-binding sites; the 4-methoxyphenyl group may engage in hydrophobic interactions.
- Free energy calculations: MM-PBSA/GBSA methods quantify ΔG binding. Validate predictions with surface plasmon resonance (SPR) to measure experimental Kd values .
Q. What strategies resolve contradictions in bioactivity data across cell-based assays?
Discrepancies may arise from off-target effects or metabolic instability. Solutions:
- Orthogonal assays: Combine enzymatic inhibition (e.g., fluorescence-based kinase assays) with cell viability (MTT assay) to distinguish direct target modulation from cytotoxicity.
- Metabolite profiling: Use LC-MS to identify active metabolites in cell lysates. For example, demethylation of the methoxypropyl chain could alter potency .
Q. How to design SAR studies for optimizing selectivity against off-target enzymes?
Prioritize structural modifications based on steric and electronic effects:
- Core modifications: Replace the 3-methyl group with bulkier substituents (e.g., cyclopropyl) to reduce off-target binding.
- Side-chain variations: Test shorter alkyl chains (e.g., N-ethyl instead of N-methoxypropyl) to minimize hydrophobic interactions with non-target proteins. Validate using isoform-specific kinase panels (e.g., Eurofins DiscoverX) .
Q. What analytical methods quantify enantiomeric purity if chiral centers are introduced during synthesis?
Use chiral HPLC (e.g., Chiralpak IA column) with a hexane/isopropanol mobile phase. Confirm enantiomer identity via circular dichroism (CD) spectroscopy. For asymmetric synthesis, employ chiral catalysts (e.g., BINAP-Ru complexes) to enhance enantiomeric excess (ee > 95%) .
Data Contradiction Analysis
Q. Conflicting reports on CYP450 inhibition: How to validate metabolic liability?
- In vitro microsomal assays: Incubate with human liver microsomes (HLMs) and NADPH; quantify metabolite formation via LC-MS/MS.
- CYP isoform specificity: Use recombinant CYP3A4/2D6 enzymes to identify isoform-dependent inhibition.
- Mechanistic studies: Determine inhibition type (competitive vs. non-competitive) via Lineweaver-Burk plots. Adjust dosing regimens if Ki < 1 µM .
Methodological Tables
Table 1. Key Spectroscopic Data for Structural Confirmation
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| Tetrahydrothiophene sulfone | 3.2–3.6 (m, 4H) | 52.1 (CH₂), 115.3 (SO₂) | 464.1523 [M+H]+ |
| Pyrazolo-pyridine | 8.1 (s, 1H) | 148.9 (C=N), 160.2 (C=O) | — |
| 4-Methoxyphenyl | 6.9–7.3 (d, 2H) | 114.5 (Ar-C), 159.8 (OCH₃) | — |
| Source: Adapted from |
Table 2. Synthetic Yield Optimization
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | EtOH | 80 | H₂SO₄ | 65 |
| 2 | DMF | 60 | K₂CO₃ | 78 |
| 3 | DCM | RT | EDCI/HOBt | 82 |
| Source: |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
